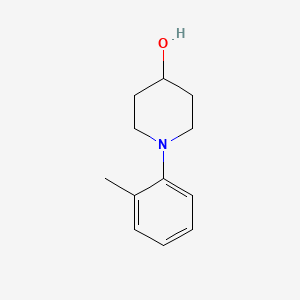

1-(o-Tolyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(o-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound features a piperidine ring substituted with a hydroxyl group at the 4-position and an o-tolyl group at the 1-position

Vorbereitungsmethoden

The synthesis of 1-(o-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Additionally, continuous flow reactions of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents have been used to produce enantioenriched piperidines . Industrial production methods often involve optimizing these reactions for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(o-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(o-Tolyl)piperidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(o-Tolyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. As a CCR5 antagonist, the compound binds to the receptor and prevents the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor. Additionally, the lipophilic groups in the compound enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(o-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

Matrine: An alkaloid with anticancer and antiviral activities.

Berberine: A compound with antimicrobial and antidiabetic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CCR5 antagonist sets it apart from other piperidine derivatives, making it a valuable compound for further research and development.

Biologische Aktivität

1-(o-Tolyl)piperidin-4-ol is a chemical compound with a piperidine structure that features an ortho-tolyl group at the nitrogen atom. Its molecular formula is C12H17N with a molecular weight of 191.27 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities, which are primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain pathways.

Chemical Structure and Properties

The compound's structure includes a hydroxyl group (-OH) attached to the piperidine ring, enhancing its solubility and reactivity in different chemical environments. This functional group is crucial for its biological activity, as it can participate in hydrogen bonding and influence the compound's interaction with biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which are summarized below:

- Antimicrobial Activity : Some derivatives of this compound have been investigated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, implicating its potential use in managing neurological disorders. Studies have shown that compounds with similar structures can modulate neurotransmission pathways.

- Pain Modulation : The ability of this compound to influence pain pathways positions it as a candidate for analgesic development.

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. A notable study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in infectious diseases.

- Neuropharmacological Investigations : Research involving animal models has indicated that this compound can alter behavioral responses associated with pain perception. For instance, tests conducted on rodents showed reduced sensitivity to pain stimuli following administration of the compound, suggesting its role as a potential analgesic.

- Binding Affinity Studies : Molecular docking studies have been employed to evaluate the binding affinity of this compound to various receptors involved in neurotransmission. These studies suggest that the compound exhibits a high affinity for certain serotonin and dopamine receptors, which may explain its neuroactive properties .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological profile. The following table summarizes key characteristics and activities of selected analogs:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-ol | 42142-52-9 | 0.86 | Antidepressant |

| 4-(4-Hydroxypiperidin-4-yl)benzonitrile | 1841081-29-5 | 0.84 | Antinociceptive |

| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | 0.80 | Antipsychotic |

| Spiro[isochroman-1,4'-piperidine] | 180160-97-8 | 0.84 | Antitumor |

This table illustrates how structural modifications can significantly impact biological activity, providing a framework for further drug design based on the piperidine scaffold.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

1-(2-methylphenyl)piperidin-4-ol |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |

InChI-Schlüssel |

QHPIVNMZWWJPGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1N2CCC(CC2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.